molecular formula C20H12O2 B14501579 Benzo(b)pyrene-6,12-diol CAS No. 63148-08-3

Benzo(b)pyrene-6,12-diol

Cat. No.: B14501579
CAS No.: 63148-08-3
M. Wt: 284.3 g/mol
InChI Key: FLRFEERYOMEBKB-UHFFFAOYSA-N
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Description

Benzo(b)pyrene-6,12-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a hydroxylated form of benzo(b)pyrene, which is known for its carcinogenic properties. This compound is of significant interest due to its potential biological activities and its role in environmental pollution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)pyrene-6,12-diol typically involves the hydroxylation of benzo(b)pyrene. This can be achieved through various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or osmium tetroxide to introduce hydroxyl groups at specific positions on the benzo(b)pyrene molecule.

    Hydrolysis: Following the formation of epoxides, hydrolysis can be employed to convert these intermediates into diols.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)pyrene-6,12-diol can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the diol into other hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

    Quinones: Formed through oxidation.

    Hydrocarbon Derivatives: Formed through reduction.

    Substituted Aromatics: Formed through electrophilic substitution.

Scientific Research Applications

Benzo(b)pyrene-6,12-diol has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.

    Industry: Used in environmental monitoring to assess pollution levels and the presence of PAHs in various samples.

Mechanism of Action

The mechanism of action of benzo(b)pyrene-6,12-diol involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, which convert it into diol epoxides that can interact with DNA and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another PAH with similar carcinogenic properties.

    Benzo(e)pyrene: A less common isomer of benzo(a)pyrene.

    Cyclopentapyrenes: Related compounds with similar structures.

    Dibenzopyrenes: Another class of PAHs with multiple fused rings.

Uniqueness

Benzo(b)pyrene-6,12-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the behavior of hydroxylated PAHs and their potential health effects.

Properties

CAS No.

63148-08-3

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

IUPAC Name

benzo[b]pyrene-6,12-diol

InChI

InChI=1S/C20H12O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10,21-22H

InChI Key

FLRFEERYOMEBKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=CC=C5)C(=C3)O

Origin of Product

United States

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